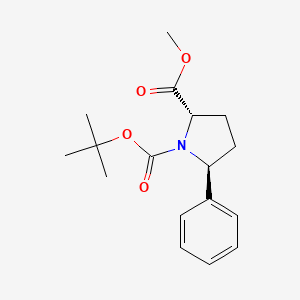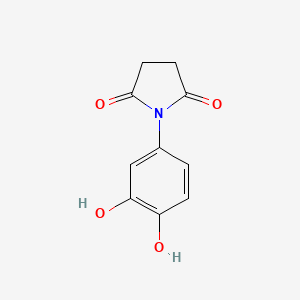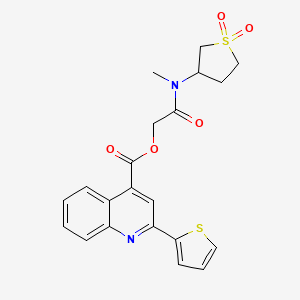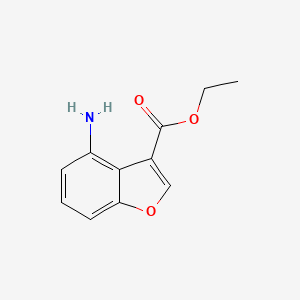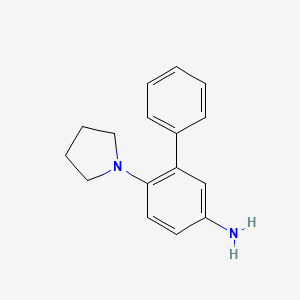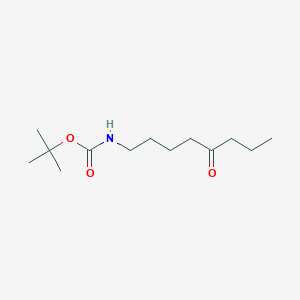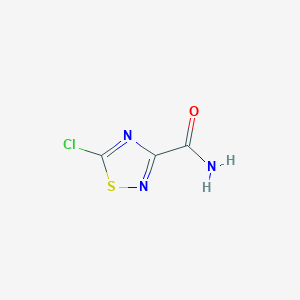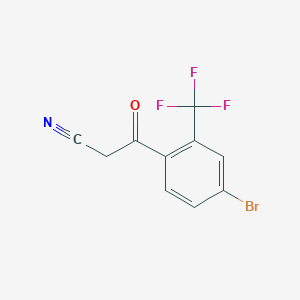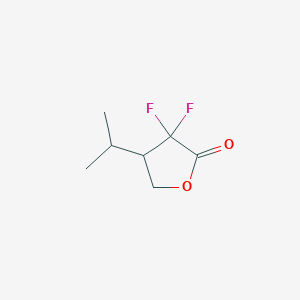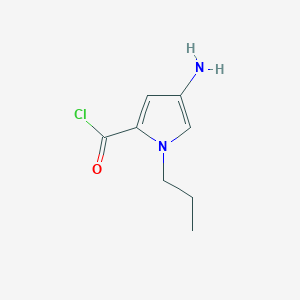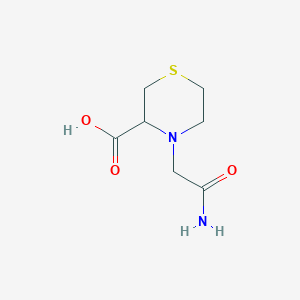
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H12N2O3S and a molecular weight of 204.24 g/mol This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine-3-carboxylic acid with carbamoylmethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets through its thiomorpholine ring. The sulfur and nitrogen atoms in the ring can act as donor atoms, forming stable chelates with various metals. This interaction can influence the stability and reactivity of the compound under different chemical conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine-3-carboxylic acid: A related compound with a similar structure but lacking the carbamoylmethyl group.
1,4-Thiazane-3-carboxylic acid: Another similar compound with a thiazane ring structure.
Uniqueness
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the carbamoylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C7H12N2O3S |
|---|---|
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
4-(2-amino-2-oxoethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3S/c8-6(10)3-9-1-2-13-4-5(9)7(11)12/h5H,1-4H2,(H2,8,10)(H,11,12) |
InChI-Schlüssel |
PBDQBTNVYRQAPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC(N1CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
